DFP-11207 is a novel oral cytotoxic agent developed to enhance the pharmacological activity of 5-fluorouracil while minimizing its gastrointestinal and myelosuppressive toxicities. This compound is particularly relevant in the treatment of various advanced solid tumors, including gastrointestinal cancers such as esophageal, colorectal, gastric, pancreatic, and gallbladder cancers. DFP-11207 combines three key components: 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid, each contributing to its unique therapeutic profile .
The synthesis of DFP-11207 involves the combination of its three active components through a series of chemical reactions. The prodrug 1-ethoxymethyl-5-fluorouracil is synthesized to release 5-fluorouracil upon hydrolysis. This prodrug is designed to enhance the bioavailability of 5-fluorouracil while reducing its degradation in the body. The second component, 5-chloro-2,4-dihydroxypyridine, acts as a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of 5-fluorouracil. Lastly, citrazinic acid inhibits orotate phosphoribosyltransferase, thereby reducing the phosphorylation of 5-fluorouracil and enhancing its efficacy .
The molecular formula for DFP-11207 is C15H25Cl2N3O. Its structure consists of three main components that work synergistically:
DFP-11207 undergoes hydrolysis to convert 1-ethoxymethyl-5-fluorouracil into 5-fluorouracil. This reaction is catalyzed by liver microsomes and is essential for activating the prodrug. Additionally, 5-chloro-2,4-dihydroxypyridine inhibits dihydropyrimidine dehydrogenase, preventing the breakdown of 5-fluorouracil into inactive metabolites. Citrazinic acid plays a role in inhibiting orotate phosphoribosyltransferase, which reduces the phosphorylation process that would otherwise deactivate 5-fluorouracil .
DFP-11207 functions through a multi-faceted mechanism:
This combined action results in enhanced therapeutic effects against cancer cells while minimizing side effects commonly associated with traditional chemotherapy regimens .
DFP-11207 appears as a solid powder with a molecular weight that supports its stability and efficacy as an oral medication. Its solubility profile allows for effective absorption in gastrointestinal tissues, contributing to its pharmacological action.
Property | Value |
---|---|
Molecular Formula | C15H25Cl2N3O |
Appearance | Solid powder |
Origin | United States |
The compound's design aims to optimize pharmacokinetics by ensuring effective absorption while limiting adverse effects associated with conventional therapies .
DFP-11207 has shown promising applications in clinical settings for treating various advanced solid tumors. Its unique formulation allows it to be administered orally, providing a more convenient option compared to intravenous therapies. Clinical studies have indicated that DFP-11207 may offer improved tolerability and efficacy compared to existing treatments like capecitabine or tegafur-uracil.
Research continues to explore its potential across different types of cancers, focusing on optimizing dosing regimens and understanding its long-term effects on patient outcomes .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0